3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex heterocyclic compound that features a pyrazole, piperazine, thiophene, and pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved by reacting 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid with suitable reagents under controlled conditions.
Coupling with piperazine: The pyrazole derivative is then coupled with piperazine using coupling agents like EDCI or DCC in the presence of a base.
Introduction of the thiophene and pyridazine rings:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiophene moieties.
Reduction: Reduction reactions can be performed on the carbonyl group of the pyrazole ring.
Substitution: The compound can participate in substitution reactions, especially at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly for conditions involving inflammation and cancer.
Industrial Applications: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of the target compound.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of related compounds.
3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one: A structurally similar compound with different biological activities.
Uniqueness
The uniqueness of 3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine lies in its multi-functional structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6OS/c1-17-19(16-24-29(17)18-6-3-2-4-7-18)23(30)28-13-11-27(12-14-28)22-10-9-20(25-26-22)21-8-5-15-31-21/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQREGBSRHEWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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